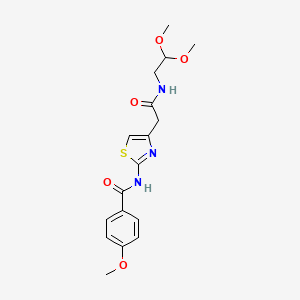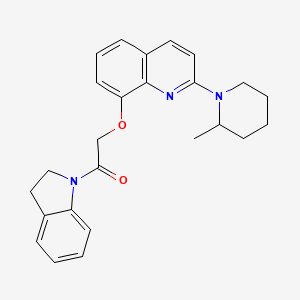
1-(Indolin-1-yl)-2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone
Übersicht
Beschreibung
1-(Indolin-1-yl)-2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound is also known as MLN8054 and is a selective inhibitor of Aurora A kinase, which is a protein that plays a crucial role in cell division. The inhibition of Aurora A kinase by MLN8054 has been shown to have significant effects on cell proliferation, making it a promising candidate for cancer treatment.
Wirkmechanismus
MLN8054 selectively inhibits Aurora A kinase by binding to the ATP-binding site of the protein. Aurora A kinase is a key regulator of mitosis and plays a crucial role in spindle formation and chromosome alignment. Inhibition of Aurora A kinase by MLN8054 leads to defects in spindle formation and chromosome segregation, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MLN8054 has been shown to have significant effects on cancer cell proliferation, both in vitro and in vivo. The inhibition of Aurora A kinase by MLN8054 leads to cell cycle arrest and apoptosis in cancer cells, which ultimately leads to a reduction in tumor growth. MLN8054 has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MLN8054 is its selectivity for Aurora A kinase. This selectivity reduces the potential for off-target effects, making it a more specific inhibitor compared to other Aurora kinase inhibitors. However, one limitation of MLN8054 is its poor solubility in water, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
For research could include the development of more efficient synthesis methods for MLN8054, the optimization of dosing regimens, and the evaluation of its efficacy in clinical trials. Additionally, MLN8054 could be tested in combination with other cancer treatments to evaluate its potential for synergistic effects.
Wissenschaftliche Forschungsanwendungen
MLN8054 has been extensively studied for its potential applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells. MLN8054 has been tested in preclinical studies and has shown promising results in inhibiting tumor growth in various cancer models.
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(2-methylpiperidin-1-yl)quinolin-8-yl]oxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-18-7-4-5-15-27(18)23-13-12-20-9-6-11-22(25(20)26-23)30-17-24(29)28-16-14-19-8-2-3-10-21(19)28/h2-3,6,8-13,18H,4-5,7,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVKRVGFSVVOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Indolin-1-yl)-2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3303927.png)
![5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3303935.png)
![N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B3303940.png)
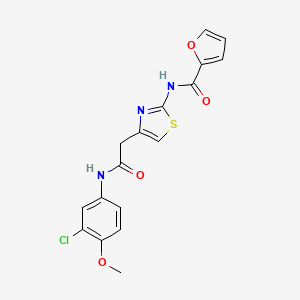

![2-methyl-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B3303955.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3303973.png)
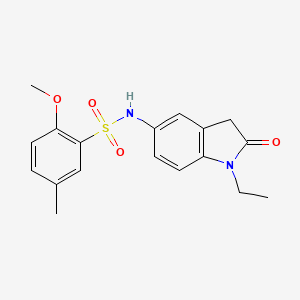
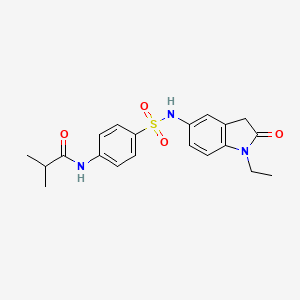
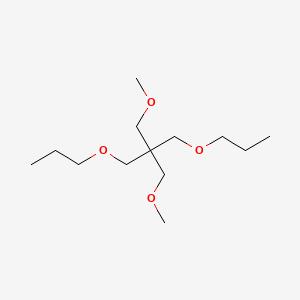
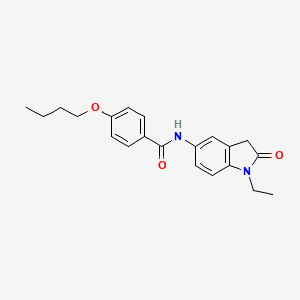
![3-((2,5-dimethylbenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304021.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3304022.png)
